Copper acetylacetonate

Description

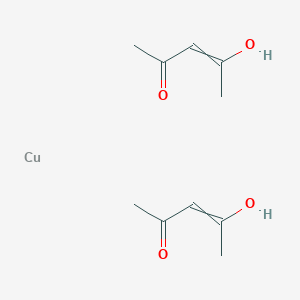

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16CuO4 |

|---|---|

Molecular Weight |

263.78 g/mol |

IUPAC Name |

copper;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |

InChI Key |

ZKXWKVVCCTZOLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |

boiling_point |

Sublimes |

Color/Form |

Blue powder |

melting_point |

284 C degrees (decomposes) |

physical_description |

Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] |

solubility |

Slightly soluble in water; soluble in chloroform |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Copper(II) Acetylacetonate (B107027)

Abstract

This technical guide provides a comprehensive overview of the synthesis of copper(II) acetylacetonate, also known as Cu(acac)₂, a coordination complex with significant applications in catalysis and materials science.[1] This document details several established experimental protocols, presenting a comparative analysis of starting materials, reaction conditions, and yields. All quantitative data is summarized for clarity, and a generalized experimental workflow is provided. This guide is intended for laboratory professionals seeking detailed and reliable methods for the preparation of this versatile compound.

Introduction

Copper(II) acetylacetonate, with the chemical formula Cu(C₅H₇O₂)₂, is a homoleptic coordination complex where a central copper(II) ion is chelated by two bidentate acetylacetonate (acac⁻) anions.[1] The complex adopts a square planar geometry.[1] It appears as a blue crystalline solid, which is slightly soluble in water but shows good solubility in organic solvents like chloroform.[1] Cu(acac)₂ serves as a vital precursor and catalyst in numerous organic transformations, including Ullmann-type coupling reactions and Huisgen click reactions.[1] It is also utilized in materials science for chemical vapor deposition (CVD) to create copper oxide thin films due to its volatility and thermal stability.[1]

General Reaction Mechanism

The synthesis of copper(II) acetylacetonate involves the reaction of a copper(II) salt with acetylacetone (B45752) (Hacac) in the presence of a base. The acetylacetone exists in a tautomeric equilibrium between its keto and enol forms. The base facilitates the deprotonation of the enol form to generate the acetylacetonate anion (acac⁻), which then acts as a bidentate ligand, coordinating to the Cu²⁺ ion through its two oxygen atoms.

The general reaction is as follows: Cu²⁺ + 2 CH₃COCH₂COCH₃ + 2 Base → Cu(CH₃COCHCOCH₃)₂ + 2 [H-Base]⁺

Experimental Protocols

Several methods for the synthesis of copper(II) acetylacetonate have been established, primarily differing in the choice of the copper(II) salt and the base. The following protocols are derived from established laboratory procedures.

Protocol A: Synthesis from Copper(II) Chloride

This method utilizes copper(II) chloride dihydrate and sodium acetate (B1210297) as a base in a mixed methanol-water solvent.[1][2]

Methodology:

-

Dissolve 4.0 g of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 25 mL of deionized water in a 250 mL beaker.[2][3]

-

In a separate container, prepare a solution of 5.0 mL of acetylacetone (Hacac) in 10 mL of methanol (B129727).[2][4]

-

Add the acetylacetone-methanol solution dropwise to the copper(II) chloride solution while stirring continuously.[2][4] The solution should turn a deep green color.[4]

-

Prepare a solution of 6.8 g of sodium acetate in 15 mL of water.[2]

-

Add the sodium acetate solution to the reaction mixture over a period of 5 minutes, which will induce the precipitation of the blue-grey product.[2][4]

-

Heat the mixture to approximately 80°C for 15 minutes with continuous stirring.[1][2]

-

Cool the mixture first to room temperature and then in an ice bath to maximize precipitation.[1][2]

-

Collect the solid product by suction filtration (e.g., using a Büchner funnel).[1][2]

-

Wash the precipitate with cold deionized water to remove impurities.[1][2]

Protocol B: Synthesis from Copper(II) Nitrate (B79036)

This procedure uses copper(II) nitrate as the starting material and ammonia (B1221849) to form an intermediate tetraamminecopper(II) complex.[5][6]

Methodology:

-

Dissolve 6.0 g of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 60 mL of deionized water.[5][6]

-

Slowly add a 1:1 ammonia solution dropwise with stirring. A precipitate will initially form; continue adding ammonia until this precipitate just redissolves, forming the deep blue tetraamminecopper(II) complex.[5][6]

-

With continued stirring, add 6.0 mL of acetylacetone dropwise to the solution.[5][6]

-

The crude product will precipitate out of the solution.

-

Wash the collected solid thoroughly with water and drain completely.[5][6]

-

Calculate the percentage yield after drying.

Protocol C: Synthesis from Copper(II) Acetate

This method is straightforward, involving the direct reaction of copper(II) acetate with acetylacetone, often in a methanol-water mixture.[7]

Methodology:

-

Dissolve 0.884 g of copper(II) acetate in a 36 mL mixture of methanol and water (1:1 ratio).[7]

-

Prepare a solution of 1.0 mL of acetylacetone dissolved in 2.0 mL of methanol.[7]

-

Add the acetylacetone solution gradually to the copper acetate solution over 15 minutes with constant stirring.[7]

-

Reflux the resulting mixture for 2 hours with stirring.[7]

-

A precipitate will form during the reflux. Collect the solid product by filtration.[7]

-

Wash the precipitate with water and then with methanol.[7]

-

Dry the final product under a vacuum.[7]

Data Presentation

The following table summarizes key quantitative data from the described synthesis protocols.

| Parameter | Protocol A (from CuCl₂) | Protocol B (from Cu(NO₃)₂) | Protocol C (from Cu(OAc)₂) | Reference |

| Starting Copper Salt | Copper(II) Chloride Dihydrate | Copper(II) Nitrate Trihydrate | Copper(II) Acetate | [3][5][7] |

| Base/Reagent | Sodium Acetate | Aqueous Ammonia | None (Direct Reaction) | [3][5][7] |

| Solvent | Water/Methanol | Water | Water/Methanol | [3][5][7] |

| Reaction Temperature | 80°C | Room Temperature | Reflux | [3][5][7] |

| Reaction Time | 15 minutes (heating) | Not specified | 2 hours (reflux) | [3][5][7] |

| Product Appearance | Blue-grey solid | Blue crystalline powder | Blue solid | [2][5][7] |

| Reported Yield | >90% | 124-125% (wet product) | 95% | [1][6][7][8] |

| Melting Point (°C) | ~284 (decomposes) | 284 | 230 | [1][6][7] |

Note: Yields reported above 100% in some literature are attributed to residual water in the product that was not fully dried.[6]

Purification

For applications requiring high purity, copper(II) acetylacetonate can be purified by recrystallization.

Recrystallization Protocol:

-

Dissolve the crude Cu(acac)₂ product in a minimal amount of hot methanol by refluxing.[1][3]

-

Once dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]

-

Beautiful, deep blue needle-like crystals should form.[4]

-

Collect the pure crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum or in a desiccator.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of copper(II) acetylacetonate.

Caption: Generalized workflow for Cu(acac)₂ synthesis.

References

Cu(acac)₂ structure and bonding analysis

An In-depth Technical Guide to the Structure and Bonding of Copper(II) Acetylacetonate (B107027) (Cu(acac)₂)

Introduction

Copper(II) acetylacetonate, with the chemical formula Cu(C₅H₇O₂)₂, is a coordination complex of significant interest in various fields, including catalysis, materials science, and as a precursor for chemical vapor deposition.[1] This document provides a comprehensive analysis of its molecular structure and the nature of its chemical bonding, tailored for researchers, scientists, and professionals in drug development. The complex consists of a central copper(II) ion coordinated by two bidentate acetylacetonate (acac⁻) ligands, derived from the deprotonation of acetylacetone (B45752).[2] Its distinctive blue color, stability, and solubility in organic solvents make it a versatile compound for both academic research and industrial applications.[3]

Molecular Structure and Geometry

The molecular structure of Cu(acac)₂ has been extensively studied, primarily through single-crystal X-ray diffraction. These studies unequivocally establish the coordination environment and geometry of the complex.

Coordination and Geometry

In Cu(acac)₂, the central Cu(II) ion is in a +2 oxidation state with a d⁹ electronic configuration.[4][5] It is chelated by two acetylacetonate anions, each acting as a bidentate ligand. The coordination occurs through the two oxygen atoms of each acac⁻ ligand, resulting in a four-coordinate copper center.[2] The overall molecular geometry is square planar, as confirmed by X-ray crystallography.[3] This square planar arrangement is a common consequence of the d⁹ configuration of the Cu(II) ion, which is subject to Jahn-Teller distortion.[2] The molecule possesses a center of inversion, and the two six-membered chelate rings are essentially planar.

Crystallographic Data

Numerous crystallographic studies have provided precise measurements of bond lengths and angles within the Cu(acac)₂ molecule. While slight variations exist depending on the crystal packing and experimental conditions, the values are generally consistent. The key structural parameters are summarized below.

Table 1: Selected Bond Lengths and Angles for Cu(acac)₂

| Parameter | Atom Pair / Trio | Average Value | Typical Range |

| Bond Lengths (Å) | |||

| Cu–O | 1.919 Å[5] | 1.898 – 1.942 Å[5] | |

| C–O | 1.28 Å | 1.266 - 1.29 Å[6] | |

| C–C (within ring) | 1.40 Å | 1.389 - 1.41 Å[6] | |

| Bond Angles (°) | |||

| O–Cu–O (intraligand) | 93.7°[5] | 92.0° – 94.9°[5][7] | |

| O–Cu–O (interligand) | ~90° | 89.0° - 91.0° | |

| Cu–O–C | 125.5° | 124.0° - 127.0° |

Note: Data compiled from multiple X-ray diffraction studies.[5][6][7]

Figure 1: 2D molecular structure of Cu(acac)₂.

Bonding and Electronic Structure Analysis

The bonding in Cu(acac)₂ involves both covalent interactions between the copper ion and the oxygen atoms, and a delocalized π-electron system within the acetylacetonate ligands.

The Acetylacetonate Ligand

The acac⁻ ligand is formed by the deprotonation of the central carbon atom of acetylacetone. This results in a planar, conjugated system where the negative charge is delocalized over the O-C-C-C-O framework. This delocalization is evident from the C-C and C-O bond lengths, which are intermediate between typical single and double bonds. This π-system contributes significantly to the stability of the complex.[2]

Copper-Ligand Bonding and d-Orbital Splitting

As a d⁹ complex, the Cu(II) center has one unpaired electron.[5] In a square planar ligand field, the five d-orbitals are no longer degenerate. They split into four distinct energy levels. The singly occupied molecular orbital (SOMO) is the antibonding orbital with predominantly d(x²-y²) character, lying in the plane of the complex and pointing towards the oxygen ligands.[5][8] The d-orbital energy level ordering is typically d(x²-y²) > d(xy) > d(z²) > d(xz), d(yz).

Figure 2: d-orbital splitting diagram for a d⁹ ion in a square planar field.

Spectroscopic Analysis

Spectroscopic techniques provide further insight into the electronic structure and bonding of Cu(acac)₂.

-

Infrared (IR) Spectroscopy : The IR spectrum of Cu(acac)₂ is characterized by strong absorption bands that differ from free acetylacetone, indicating coordination. The bands in the 1500-1600 cm⁻¹ region are assigned to coupled C=O and C=C stretching vibrations within the delocalized chelate ring.[9] The bands in the far-IR region (400-650 cm⁻¹) are attributed to Cu-O stretching modes.[10]

Table 2: Key IR Vibrational Frequencies for Cu(acac)₂

| Frequency (cm⁻¹) | Assignment | Reference |

| ~1577 | ν(C=O) + ν(C=C) | [9] |

| ~1530 | ν(C=O) + ν(C=C) | [10] |

| ~455 | ν(Cu-O) | [11] |

-

Electron Paramagnetic Resonance (EPR) Spectroscopy : As a paramagnetic d⁹ complex, Cu(acac)₂ is EPR active. The spectrum, typically measured in a frozen solution, is characteristic of an axial system with a single unpaired electron in a d(x²-y²) orbital.[12] The spin Hamiltonian parameters provide detailed information about the electronic environment of the copper ion.

Table 3: Typical EPR Spin Hamiltonian Parameters for Cu(acac)₂

| Parameter | Description | Typical Value |

| g₃ (or g∥) | g-factor parallel to the principal axis | 2.25 - 2.31 |

| g₁, g₂ (or g⊥) | g-factors perpendicular to the principal axis | 2.05 - 2.07 |

| A₃ (or A∥) | Hyperfine coupling constant (parallel) | 470 - 550 MHz |

| A₁, A₂ (or A⊥) | Hyperfine coupling constant (perpendicular) | 15 - 30 MHz |

Note: Values are compiled from various studies in non-coordinating or weakly coordinating solvents.[13][14] The observation that g∥ > g⊥ > 2.0023 is definitive for a d⁹ copper(II) ion in an axially elongated or square planar geometry with the unpaired electron in the d(x²-y²) orbital.

Experimental Protocols

Synthesis of Copper(II) Acetylacetonate

A common and reliable method for synthesizing Cu(acac)₂ involves the reaction of a soluble copper(II) salt with acetylacetone in the presence of a weak base to deprotonate the ligand.[2][15]

Methodology:

-

Dissolution: Dissolve copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in deionized water to create an aqueous solution.

-

Ligand Preparation: In a separate flask, mix acetylacetone with an aqueous solution of a weak base, such as sodium acetate (B1210297) or aqueous ammonia. The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion.

-

Reaction: Slowly add the copper(II) sulfate solution to the acetylacetone solution while stirring vigorously. A blue precipitate of Cu(acac)₂ will form immediately.

-

Isolation: Continue stirring for 30-60 minutes to ensure complete reaction. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with deionized water to remove any unreacted salts, followed by a small amount of cold ethanol (B145695) or diethyl ether to remove excess ligand.

-

Drying: Dry the purified blue crystalline product in a desiccator or a vacuum oven at a low temperature (~60 °C).

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise three-dimensional structure of a crystalline solid like Cu(acac)₂.

Methodology:

-

Crystal Growth: Grow single crystals of Cu(acac)₂ suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of the complex in a suitable solvent (e.g., acetone, chloroform, or benzene).

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. The final refined structure provides precise bond lengths, bond angles, and other geometric parameters.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is used to probe the electronic environment of the unpaired electron in Cu(acac)₂.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Cu(acac)₂ (~1 mM) in a suitable non-coordinating or weakly coordinating solvent (e.g., chloroform, toluene, or a mixture like CHCl₃:DMF).[13] The solvent must form a good glass upon freezing to avoid aggregation of the paramagnetic centers.

-

Sample Loading: Transfer the solution into a high-purity quartz EPR tube.

-

Measurement: Flash-freeze the sample by immersing the tube in liquid nitrogen. Place the frozen sample into the EPR spectrometer's resonant cavity, which is maintained at cryogenic temperatures (typically 77 K).

-

Data Acquisition: Record the EPR spectrum by sweeping the external magnetic field while irradiating the sample with a constant microwave frequency (typically X-band, ~9.5 GHz). The absorption of microwave energy is detected and plotted against the magnetic field.

-

Data Analysis: The resulting spectrum is analyzed to extract the principal components of the g-tensor (g∥ and g⊥) and the copper hyperfine coupling constants (A∥ and A⊥). This is often done by simulating the experimental spectrum using specialized software.

Figure 3: Experimental workflow for the synthesis and analysis of Cu(acac)₂.

References

- 1. Cupric acetylacetonate | 13395-16-9 [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Bis(acetylacetonato)copper(II) – structural and electronic data of the neutral, oxidized and reduced forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. inorgchemres.org [inorgchemres.org]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. jmchemsci.com [jmchemsci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Geometry of Copper (II) Acetylacetonate (B107027)

Abstract

Copper (II) acetylacetonate, denoted as Cu(acac)₂, is a coordination complex widely utilized in various chemical applications, including catalysis and materials science.[1][2] A thorough understanding of its three-dimensional structure is fundamental to elucidating its reactivity and physical properties. This guide provides a detailed examination of the molecular geometry of Cu(acac)₂, supported by crystallographic data, experimental protocols, and structural visualizations. The complex predominantly adopts a square planar coordination geometry, a direct consequence of the d⁹ electronic configuration of the central copper (II) ion and the subsequent Jahn-Teller distortion.[3][4]

Core Concepts in Molecular Geometry

The molecular structure of Cu(acac)₂ is dictated by the coordination of a central copper (II) ion to two bidentate acetylacetonate (acac) ligands.[3] The acac ligand, derived from the deprotonation of acetylacetone (B45752), chelates the metal ion through its two oxygen atoms.

Electronic Configuration and Jahn-Teller Distortion

The copper (II) center possesses a d⁹ electronic configuration. In an ideal octahedral or tetrahedral field, this configuration results in a degenerate electronic ground state. According to the Jahn-Teller theorem, any non-linear molecule in a degenerate electronic state will undergo a geometric distortion to remove this degeneracy and lower the overall energy of the system.[3] For Cu(II) complexes, this typically manifests as an elongation or compression along one axis. In the case of Cu(acac)₂, this distortion leads to a stabilized, distorted square planar geometry.[3][5]

Coordination and Symmetry

In the solid state, X-ray crystallography reveals that the central copper atom is situated in a square planar environment.[6] The four coordinating atoms are the oxygen atoms from the two acetylacetonate ligands.[3] The overall molecule is centrosymmetric.[7] While the primary coordination is square planar, weak intermolecular interactions can exist in the crystal lattice, with carbon atoms from neighboring molecules potentially occupying the axial positions to form a highly elongated (4+2) tetragonal bipyramid structure.[7]

Quantitative Structural Data

Single-crystal X-ray diffraction studies have provided precise measurements of the bond lengths and angles within the Cu(acac)₂ molecule. These parameters are crucial for computational modeling and understanding the steric and electronic properties of the complex.

| Parameter | Value (Å or °) | Reference(s) |

| Bond Lengths | ||

| Average Cu–O | 1.919(9) Å | [3][8][9] |

| Specific Cu–O | 1.914(4) Å and 1.912(4) Å | [10] |

| Bond Angles | ||

| Average O–Cu–O (chelate) | 93.7(4)° | [3][8] |

| Specific O–Cu–O (chelate) | 93.2(2)° | [10] |

| Unit Cell (Monoclinic) | ||

| a | 11.331(9) Å | [10] |

| b | 4.697(3) Å | [10] |

| c | 10.290(9) Å | [10] |

| β | 91.84(7)° | [10] |

| Space Group | P2₁/n | [11] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular geometry of Cu(acac)₂ is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.

Synthesis and Crystallization

-

Synthesis : Copper (II) acetylacetonate is synthesized by reacting a copper (II) salt, such as copper (II) sulfate (B86663) (CuSO₄) or copper (II) chloride (CuCl₂), with acetylacetone (C₅H₈O₂) in a suitable solvent.[3][6] For the CuSO₄ route, an aqueous solution of sodium hydroxide (B78521) is used to facilitate the deprotonation of acetylacetone.[3]

-

Crystallization : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the synthesized Cu(acac)₂ in an organic solvent like chloroform.[12] The resulting bright blue crystals are then harvested.[3]

Data Collection and Structure Refinement

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

-

Data Acquisition : The crystal is placed in an X-ray diffractometer. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations. Synchrotron radiation is a common X-ray source.

-

Structure Solution : The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods.

-

Structure Refinement : The atomic positions and displacement parameters are refined using full-matrix least-squares methods on F².[13] Software packages such as SHELXTL are commonly used for this purpose.[13] The final refinement yields the precise bond lengths, angles, and overall geometry of the molecule.

Visualization of Molecular Geometry and Logical Relationships

Visual representations are essential for understanding the complex spatial arrangement of atoms and the logical flow of experimental analysis.

Molecular Structure of Cu(acac)₂

The following diagram illustrates the square planar coordination of the central copper (II) ion with the two bidentate acetylacetonate ligands.

Caption: Square planar geometry of Copper (II) acetylacetonate.

Experimental Workflow

This diagram outlines the logical progression from synthesis to final structural elucidation.

Caption: Workflow for determining molecular geometry via X-ray crystallography.

References

- 1. nbinno.com [nbinno.com]

- 2. americanelements.com [americanelements.com]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Bis(acetylacetonato)copper(II) – structural and electronic data of the neutral, oxidized and reduced forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchers.uss.cl [researchers.uss.cl]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Synthesis of bis(acetylacetonato)copper(II)

An In-depth Technical Guide to the Synthesis of Bis(acetylacetonato)copper(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(acetylacetonato)copper(II), a coordination compound with the chemical formula Cu(C₅H₇O₂)₂. Also known as copper(II) acetylacetonate (B107027) or Cu(acac)₂, this complex is a valuable precursor and catalyst in various chemical applications, including materials science for chemical vapor deposition (CVD) and as a catalyst in organic transformations.[1] The compound typically appears as a blue crystalline solid.[1][2]

This document details several common laboratory protocols for its preparation, presenting quantitative data in structured tables for clear comparison and providing step-by-step experimental procedures.

Core Synthesis Principles

The synthesis of bis(acetylacetonato)copper(II) involves the reaction of a copper(II) salt with acetylacetone (B45752) (Hacac, or 2,4-pentanedione) in the presence of a base. The base deprotonates the acetylacetone to form the acetylacetonate anion (acac⁻), which then acts as a bidentate ligand, chelating to the Cu²⁺ ion through its two oxygen atoms.[3] The general reaction scheme is:

Cu²⁺ + 2 CH₃COCH₂COCH₃ + 2 Base → Cu(CH₃COCHCOCH₃)₂ + 2 [Base-H]⁺

Different copper(II) salts can be used as starting materials, including copper(II) chloride, copper(II) nitrate (B79036), copper(II) acetate (B1210297), and copper(II) sulfate.[1] The choice of base and solvent system can be adapted accordingly.

General Experimental Workflow

The synthesis of bis(acetylacetonato)copper(II) follows a general workflow, which is visualized in the diagram below. This process involves the preparation of the copper salt solution, the reaction with the acetylacetonate ligand, followed by the isolation and purification of the final product.

Caption: General workflow for the synthesis of bis(acetylacetonato)copper(II).

Experimental Protocols

Below are detailed methodologies for the synthesis of bis(acetylacetonato)copper(II) using various common copper(II) salts.

Protocol 1: Synthesis from Copper(II) Chloride

This method utilizes copper(II) chloride dihydrate and sodium acetate as the base.[4][5]

Methodology:

-

In a 250 mL beaker, dissolve copper(II) chloride dihydrate in deionized water.[4][5]

-

In a separate container, prepare a solution of acetylacetone in methanol.[4][5]

-

Add the acetylacetone solution dropwise to the stirred copper(II) chloride solution over a period of 10-15 minutes.[4][5]

-

Prepare an aqueous solution of sodium acetate.[5]

-

Add the sodium acetate solution to the reaction mixture over 5 minutes while maintaining vigorous stirring.[5]

-

Heat the mixture to approximately 80°C for 15 minutes.[5]

-

Cool the solution first to room temperature and then in an ice-water bath to induce precipitation.[4][5]

-

Collect the blue-grey solid product by suction filtration.[4][5]

-

Dry the final product in an oven at 100-110°C.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | 4 g | [4] |

| Water (for CuCl₂) | 25 mL | [4] |

| Acetylacetone | 5 mL | [4] |

| Methanol (for Acetylacetone) | 10 mL | [4] |

| Sodium Acetate (CH₃COONa) | 6.8 g | [5] |

| Water (for Sodium Acetate) | 15 mL | [5] |

| Reaction Temperature | 80°C | [5] |

| Reaction Time | 15 minutes | [5] |

Protocol 2: Synthesis from Copper(II) Nitrate

This protocol uses copper(II) nitrate as the starting material and aqueous ammonia (B1221849) as the base. The ammonia first forms a tetraamminecopper(II) complex, which then reacts with acetylacetone.[6][7]

Methodology:

-

Weigh approximately 6 g of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and dissolve it in 60 cm³ of deionized water in a beaker.[6][7]

-

Slowly add a 1:1 ammonia solution dropwise while stirring. A precipitate will initially form and then redissolve as the tetraamminecopper(II) complex is generated. Continue adding ammonia until the precipitate has just redissolved.[6][7]

-

While continuing to stir the solution, add 6 cm³ of acetylacetone dropwise. A precipitate of bis(acetylacetonato)copper(II) will form.[6][7]

-

Wash the collected solid thoroughly with deionized water and allow it to drain completely.[6][7]

-

Dry the product to obtain the final compound. A reported yield of 124.16% suggests that the product may retain water, and thorough drying is necessary.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) | ~6 g | [6] |

| Water | 60 cm³ | [6] |

| Ammonia Solution | 1:1 (v/v) | [6] |

| Acetylacetone | 6 cm³ | [6] |

Protocol 3: Synthesis from Copper(II) Acetate

This method is straightforward as it uses copper(II) acetate, which reacts with acetylacetone in a methanol-water mixture without the need for an additional base.[2]

Methodology:

-

Dissolve copper(II) acetate in a 1:1 methanol-water mixture.[2]

-

Prepare a solution of acetylacetone in methanol.[2]

-

Add the acetylacetone solution gradually to the stirred copper(II) acetate solution over 15 minutes.[2]

-

Reflux the resulting mixture for 2 hours with continuous stirring.[2]

-

Collect the resulting blue precipitate by filtration.[2]

-

Wash the product with water, followed by methanol.[2]

-

Dry the complex under vacuum to yield the final product. A yield of 95% has been reported for this method.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Copper(II) Acetate (Cu(OAc)₂) | 0.884 g (4.865 mmol) | [2] |

| Methanol-Water Mixture (1:1) | 36 mL | [2] |

| Acetylacetone | 1 mL (9.730 mmol) | [2] |

| Methanol (for Acetylacetone) | 2 mL | [2] |

| Reaction Condition | Reflux | [2] |

| Reaction Time | 2 hours | [2] |

| Reported Yield | 95% | [2] |

| Melting Point | 230 °C | [2] |

Characterization

The synthesized bis(acetylacetonato)copper(II) is a blue solid with a square planar geometry around the copper center.[1][8] It is generally insoluble in water but shows good solubility in organic solvents like chloroform.[1] The melting point is approximately 284°C, at which it decomposes.[1] Characterization of the compound can be performed using various spectroscopic and analytical techniques, including:

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the coordinated acetylacetonate ligand.

-

UV-Visible Spectroscopy: To analyze the electronic transitions of the copper(II) complex.[2]

-

X-ray Diffraction (XRD): To confirm the crystalline structure.[9]

-

Mass Spectrometry: To determine the molecular weight of the complex.[2]

-

Thermogravimetric Analysis (TGA): To study its thermal stability and decomposition profile.[9]

References

- 1. grokipedia.com [grokipedia.com]

- 2. jmchemsci.com [jmchemsci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. magritek.com [magritek.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Characterization of Copper Nanoparticles by Bis-(Acetylacetonato)-Copper (II) Using Nonionic Surfactants and the Effect of Their Structures on Nanoparticles Size and Yield [file.scirp.org]

Electronic configuration of copper(II) acetylacetonate

An In-depth Guide to the Electronic Configuration of Copper(II) Acetylacetonate (B107027)

Introduction

Copper(II) acetylacetonate, with the chemical formula Cu(C₅H₇O₂)₂, is a coordination complex widely utilized in various fields, including catalysis for organic synthesis and as a precursor for the chemical vapor deposition (CVD) of copper-containing materials.[1] Its distinct electronic structure is fundamental to its chemical reactivity and physical properties. This guide provides a detailed examination of the electronic configuration of copper(II) acetylacetonate, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.

Electronic Configuration and Molecular Geometry

The central metal ion in this complex is copper in the +2 oxidation state (Cu(II)). A neutral copper atom has an electronic configuration of [Ar] 3d¹⁰ 4s¹. Upon losing two electrons to form the Cu(II) ion, the configuration becomes [Ar] 3d⁹. This d⁹ configuration, with one unpaired electron, is the primary determinant of the complex's geometry and magnetic properties.[2][3][4]

The two bidentate acetylacetonate (acac⁻) ligands each coordinate to the copper ion through two oxygen atoms, resulting in a four-coordinate complex.[5] While a tetrahedral or octahedral geometry might be expected, X-ray crystallography reveals that copper(II) acetylacetonate adopts a distorted square planar geometry.[5][6]

The Jahn-Teller Effect

The deviation from a perfect octahedral or tetrahedral geometry is a direct consequence of the Jahn-Teller effect . The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, thereby lowering the overall energy of the system.[7][8]

For a d⁹ ion like Cu(II) in a hypothetical octahedral field, the nine d-electrons would be arranged as (t₂g)⁶(eg)³. The e_g orbitals (d_z² and d_x²-y²) are degenerate and unequally occupied, leading to a degenerate electronic state. To resolve this instability, the complex undergoes a tetragonal distortion, typically an elongation along the z-axis.[7][9] This distortion removes the degeneracy of the e_g orbitals, significantly lowering the energy of the d_z² orbital and raising the energy of the d_x²-y² orbital. This energetic stabilization drives the formation of the observed square planar geometry.[10]

d-Orbital Splitting and Final Electronic Configuration

The Jahn-Teller distortion results in a specific energy level ordering for the d-orbitals in the square planar field of Cu(acac)₂. The unpaired electron resides in the highest energy orbital, the d_x²-y².[11][12] The complete electronic configuration is therefore:

(d_xz)²(d_yz)²(d_z²)²(d_xy)²(d_x²-y²)¹

This configuration, with one unpaired electron, renders the complex paramagnetic.[2][13]

Caption: Logical workflow illustrating the origin of Cu(acac)₂'s electronic configuration.

Experimental Evidence and Characterization

The theoretical electronic structure of copper(II) acetylacetonate is confirmed by several key experimental techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying species with unpaired electrons. The X-band EPR spectrum for Cu(acac)₂ in a frozen solution is characteristic of an axial system with a d⁹ configuration in a square planar or elongated octahedral environment.[5][11] The spectrum yields two principal g-values, g∥ and g⊥. For Cu(acac)₂, it is consistently found that g∥ > g⊥ > 2.0, which is definitive evidence for the unpaired electron residing in the d_x²-y² orbital.[11] Furthermore, hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) is observed, providing further structural information.[5][14]

UV-Visible Spectroscopy

The electronic transitions between the split d-orbitals can be observed using UV-Visible spectroscopy. Copper(II) acetylacetonate exhibits a broad absorption band in the visible region, typically between 560 and 800 nm.[15] This band corresponds to the d-d transitions, specifically the promotion of an electron from one of the lower-lying d-orbitals to the singly occupied d_x²-y² orbital. The complex also shows more intense bands in the UV region (around 243 and 323 nm) which are attributed to ligand-to-metal charge transfer (LMCT) and π-π* transitions within the acetylacetonate ligand.[15]

Magnetic Susceptibility

Magnetic susceptibility measurements provide a direct quantification of a material's magnetic properties. From this data, the effective magnetic moment (μ_eff) can be calculated. For a system with one unpaired electron, the theoretical spin-only magnetic moment is 1.73 Bohr magnetons (BM). The experimentally determined magnetic moment for copper(II) acetylacetonate is approximately 1.8 BM, which is in excellent agreement with the theoretical value and confirms the presence of a single unpaired electron.[13][16]

Quantitative Data Summary

The key quantitative parameters derived from experimental characterization of copper(II) acetylacetonate are summarized below.

| Parameter | Technique | Typical Value | Reference |

| g∥ | EPR Spectroscopy | ~2.285 | [5] |

| g⊥ | EPR Spectroscopy | ~2.060 | [5] |

| A∥ (Hyperfine Coupling) | EPR Spectroscopy | ~520 MHz | [5] |

| d-d Transition (λ_max) | UV-Visible Spectroscopy | 563 - 803 nm (broad) | [15] |

| Effective Magnetic Moment (μ_eff) | Magnetic Susceptibility | ~1.8 BM | [16] |

Experimental Protocols

Synthesis of Copper(II) Acetylacetonate

A common synthesis involves the reaction of a copper(II) salt with acetylacetone (B45752) in the presence of a base.[6][13]

-

Dissolve 4 g of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 25 mL of distilled water in a conical flask.

-

In a separate beaker, prepare a solution of 5 mL of acetylacetone in 10 mL of methanol. Add this solution to the copper chloride solution over 10 minutes with continuous stirring.

-

Prepare a solution of 6.8 g of sodium acetate (B1210297) in 15 mL of water. Add this to the reaction mixture over 5 minutes.

-

Heat the mixture to approximately 80°C for 15 minutes. A blue precipitate will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the blue solid product using a Büchner funnel, wash with cold distilled water, and dry in an oven at 100°C.

Electron Paramagnetic Resonance (EPR) Spectroscopy

The following is a general protocol for obtaining the EPR spectrum of Cu(acac)₂.

-

Sample Preparation: Prepare a dilute solution of Cu(acac)₂ (~1 mM) in a solvent mixture that forms a good glass upon freezing, such as a 2:1 toluene/chloroform mixture.[14]

-

Instrumentation: Use a standard X-band EPR spectrometer equipped with a cryostat for low-temperature measurements (e.g., 77 K, liquid nitrogen).

-

Data Acquisition:

-

Transfer the sample solution to a quartz EPR tube and flash-freeze it by immersing it in liquid nitrogen.

-

Place the frozen sample into the spectrometer's resonant cavity within the cryostat.

-

Record the spectrum. Typical instrument settings for a Cu(II) complex would be: microwave frequency ~9.5 GHz, microwave power ~5-10 mW, modulation frequency 100 kHz, and a magnetic field sweep from approximately 2500 to 3500 Gauss.

-

-

Analysis: Analyze the resulting first-derivative spectrum to determine the g∥, g⊥, A∥, and A⊥ values.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a solution of Cu(acac)₂ of a known concentration (e.g., 0.2 mmol) in a suitable solvent like hexane (B92381) or chloroform.[14][15]

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a reference blank.

-

Fill a matching cuvette with the sample solution.

-

Scan a wavelength range from approximately 200 to 900 nm to capture both charge transfer and d-d transition bands.

-

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the different electronic transitions.

Magnetic Susceptibility (Evans Method)

The Evans method is an NMR-based technique for determining the magnetic susceptibility of a paramagnetic substance in solution.[13]

-

Sample Preparation:

-

Prepare an NMR tube containing a solution of the paramagnetic sample (Cu(acac)₂) of accurately known concentration in a suitable deuterated solvent (e.g., CDCl₃).

-

Insert a sealed capillary containing only the pure solvent (with a small amount of a reference compound like TMS) into the NMR tube. This serves as the reference.

-

-

Instrumentation: Use a standard high-resolution NMR spectrometer.

-

Data Acquisition: Acquire a ¹H NMR spectrum of the sample. The signal from the reference compound inside the capillary will appear at a different chemical shift compared to the signal from the reference compound in a pure solvent due to the bulk magnetic susceptibility of the paramagnetic solution.

-

Analysis:

-

Measure the frequency difference (Δf in Hz) between the reference signal in the paramagnetic solution and the reference signal in the pure solvent.

-

Calculate the molar magnetic susceptibility (χ_m) and subsequently the effective magnetic moment (μ_eff) using the standard Evans method equations, which relate Δf to the concentration of the paramagnetic species and the spectrometer frequency.

-

Conclusion

The electronic configuration of copper(II) acetylacetonate is a direct result of its central Cu(II) ion's d⁹ electron count. This configuration induces a Jahn-Teller distortion, leading to a stable square planar geometry. The resulting d-orbital splitting leaves a single unpaired electron in the high-energy d_x²-y² orbital, rendering the complex paramagnetic. This electronic structure is robustly supported by a range of experimental techniques, including EPR and UV-Visible spectroscopy and magnetic susceptibility measurements, which collectively provide a comprehensive understanding of this important coordination complex.

References

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. [Cu(Acac)₂] | Chemdex [winter.group.shef.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]

- 7. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. brainly.com [brainly.com]

- 13. magritek.com [magritek.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Thermal Properties of Bis(acetylacetonato)copper(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(acetylacetonato)copper(II), commonly abbreviated as Cu(acac)₂, is a coordination complex with significant applications in various fields, including catalysis, materials science for chemical vapor deposition (CVD), and as a precursor for the synthesis of copper and copper oxide nanoparticles.[1][2] A thorough understanding of its thermal properties is paramount for its effective utilization, particularly in processes involving thermal decomposition or sublimation. This technical guide provides an in-depth analysis of the thermal behavior of Cu(acac)₂, presenting quantitative data, detailed experimental protocols, and a visual representation of its decomposition pathway.

Thermal Characteristics of Cu(acac)₂

The thermal stability and decomposition of Cu(acac)₂ are influenced by the surrounding atmosphere. The complex exhibits distinct melting, sublimation, and decomposition behaviors under different conditions.

Physical and Thermal Properties

| Property | Value | Conditions/Notes |

| Molecular Formula | C₁₀H₁₄CuO₄ | |

| Molecular Weight | 261.76 g/mol | |

| Appearance | Blue solid | |

| Melting Point | 245 - 288 °C | Decomposes around this temperature range.[1][3][4][5] |

| Boiling Point | 160 °C | At 9.8 mmHg.[1] |

| Decomposition Temperature | Starts above 200 °C | The decomposition process occurs in multiple steps. |

| Sublimation | Occurs at elevated temperatures | Used in CVD applications.[6][7] |

| Vapor Pressure | 0.13 hPa | At 163 °C.[1] |

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques to study the thermal decomposition of Cu(acac)₂. The decomposition profile varies significantly with the atmosphere (e.g., air vs. inert gas like argon).

TGA/DTA Data in Different Atmospheres

| Atmosphere | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Air | ~200 - 400 | ~76.25% | Decomposition of the organic ligands (acetylacetonate) to volatile products like H₂O and CO₂.[8] |

| Argon | ~200 - 400 | ~72.86% | Decomposition of the organic ligands.[8] |

Note: The total mass loss is a significant portion of the initial mass, corresponding to the loss of the organic acetylacetonate (B107027) ligands, leaving behind a copper-containing residue.

Experimental Protocols

Detailed methodologies are critical for reproducible thermal analysis of Cu(acac)₂. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation : Ensure the TGA instrument is calibrated for both temperature and mass. A common setup is the Mettler Toledo TGA/SDTA 851e.[9]

-

Sample Preparation : Accurately weigh 5-10 mg of the Cu(acac)₂ sample into an alumina (B75360) crucible. For materials with significant mass loss, a smaller sample size (around 5 mg) is recommended to prevent sample expulsion.[9]

-

Experimental Conditions :

-

Atmosphere : Purge the furnace with the desired gas (e.g., dry air or high-purity argon) at a constant flow rate, typically 30-50 mL/min.

-

Temperature Program :

-

-

Data Acquisition : Record the mass of the sample as a function of temperature.

-

Data Analysis : Analyze the resulting TGA curve to determine the onset and completion temperatures of decomposition, the percentage mass loss at each step, and the composition of the final residue.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration : Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

-

Sample Preparation : Accurately weigh 2-5 mg of the Cu(acac)₂ sample into an aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions :

-

Atmosphere : Purge the DSC cell with an inert gas like nitrogen at a typical flow rate of 50 mL/min.

-

Temperature Program :

-

Equilibrate the sample and reference at a starting temperature below the expected thermal events (e.g., 30 °C).

-

Heat the sample and reference at a constant rate, such as 10 °C/min, through the temperature range of interest (e.g., up to 400 °C).

-

-

-

Data Acquisition : Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis : Analyze the DSC thermogram to identify endothermic and exothermic events, such as melting and decomposition. Determine the peak temperatures and enthalpy changes (ΔH) for these transitions.

Decomposition Pathway and Experimental Workflow

The thermal decomposition of Cu(acac)₂ is a multi-step process. The following diagrams illustrate the logical workflow for thermal analysis and the proposed decomposition pathway.

Conclusion

The thermal properties of Cu(acac)₂ are well-defined, with decomposition occurring in a stepwise manner at elevated temperatures. The nature of the decomposition products is dependent on the atmospheric conditions. The provided data and experimental protocols offer a comprehensive resource for researchers and professionals working with this versatile copper complex. A clear understanding of its thermal behavior is essential for optimizing its use in various applications and ensuring predictable outcomes in thermally-driven processes.

References

- 1. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Copper(II) acetylacetonate | Cu(acac)2 | C10H14CuO4 - Ereztech [ereztech.com]

- 4. far-chemical.com [far-chemical.com]

- 5. geneseo.edu [geneseo.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. epfl.ch [epfl.ch]

- 10. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Chemical Reactivity of Copper Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a widely utilized coordination compound with a rich and versatile chemical reactivity profile. This guide provides a comprehensive overview of its fundamental chemical properties, including its synthesis, thermal behavior, solubility, and key reaction pathways such as ligand substitution, redox reactions, and its significant role in catalysis. Detailed experimental protocols for its synthesis and illustrative diagrams of reaction mechanisms and workflows are included to provide a practical resource for laboratory applications. Quantitative data are summarized in structured tables for ease of reference and comparison.

Introduction

Copper(II) acetylacetonate, a blue crystalline solid, is a coordination complex where a central copper atom in the +2 oxidation state is chelated by two acetylacetonate (acac) ligands.[1] The square planar geometry and the stability of the chelate rings contribute to its unique properties, including its volatility and solubility in organic solvents.[1] These characteristics make it a valuable precursor for the synthesis of copper-based materials and an effective catalyst in a multitude of organic transformations. This document aims to provide a detailed technical examination of the core chemical reactivity of Cu(acac)₂ for professionals in research and development.

Synthesis of Copper(II) Acetylacetonate

The synthesis of copper(II) acetylacetonate is a straightforward laboratory procedure, typically involving the reaction of a copper(II) salt with acetylacetone (B45752) in the presence of a base.[1] Common starting materials include copper(II) chloride, copper(II) sulfate, and copper(II) acetate.[2][3] The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion, which then coordinates with the Cu²⁺ ion.

Experimental Protocol: Synthesis from Copper(II) Chloride

This protocol outlines the synthesis of copper(II) acetylacetonate from copper(II) chloride dihydrate and acetylacetone.[4]

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Acetylacetone (Hacac)

-

Sodium acetate

-

Methanol

-

Water

Procedure:

-

Dissolve 4 g (approximately 23.5 mmol) of copper(II) chloride dihydrate in 25 mL of water in a 250 mL beaker.

-

In a separate container, prepare a solution of 5 mL (approximately 48.5 mmol) of acetylacetone.

-

Add the acetylacetone solution dropwise to the stirred copper(II) chloride solution over a period of 15 minutes.

-

Heat the reaction mixture to approximately 80°C for 15 minutes with continuous stirring.[1]

-

Cool the solution to room temperature and then further in an ice-water bath to induce precipitation.

-

Collect the resulting blue crystalline solid by filtration.

-

Wash the precipitate with cold distilled water and then with cold methanol.

-

Dry the purified copper(II) acetylacetonate in an oven at 110°C.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes A [label="Dissolve CuCl₂·2H₂O\nin Water"]; B [label="Prepare Acetylacetone\nSolution"]; C [label="Mix Solutions\n(Dropwise Addition)"]; D [label="Heat Mixture\n(~80°C, 15 min)"]; E [label="Cool Mixture\n(Ice Bath)"]; F [label="Filter Precipitate"]; G [label="Wash with Water\nand Methanol"]; H [label="Dry Product\n(110°C)"]; I [label="Cu(acac)₂\n(Blue Crystals)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D -> E -> F -> G -> H -> I; } . Caption: Experimental workflow for the synthesis of Cu(acac)₂.

Physical and Chemical Properties

Solubility

Copper(II) acetylacetonate exhibits poor solubility in water but is soluble in various organic solvents. This property is crucial for its application in homogeneous catalysis.

| Solvent | Solubility | Temperature (°C) |

| Water | ~0.2 g/L | 20 |

| Chloroform | Readily soluble | 20 |

| Dichloromethane | Readily soluble | 20 |

| Ethanol | 0.09 g/100g | 20 |

| Benzene | 0.07 g/100g | 20 |

| Acetone | Slightly soluble | 20 |

| Acetonitrile | Soluble | - |

| Dimethylformamide (DMF) | Soluble | - |

| Data compiled from various sources.[1][2][5] |

Thermal Decomposition

The thermal stability of Cu(acac)₂ is a key factor in its use as a precursor for chemical vapor deposition (CVD) to produce copper or copper oxide thin films and nanoparticles.[1][3] Decomposition in an inert atmosphere typically begins around 200°C.[6] The decomposition products are dependent on the temperature and atmosphere. In an inert atmosphere or under vacuum, thermal decomposition can yield copper nanoparticles.[7] In the presence of hydrogen, copper nanoparticles are also formed, while in the presence of oxygen, copper(I) oxide (Cu₂O) or copper(II) oxide (CuO) can be produced.[7][8] The activation energy for the thermal decomposition in supercritical CO₂ has been reported to be in the range of 52.4 to 60.3 kJ/mol, depending on the pressure.[9]

dot graph ThermalDecomposition { graph [splines=ortho, nodesep=0.7]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes CuAcac2 [label="Cu(acac)₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Thermal Energy\n(Δ)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; InertAtm [label="Inert Atmosphere\n(N₂, Ar)", shape=box]; H2Atm [label="H₂ Atmosphere", shape=box]; O2Atm [label="O₂ Atmosphere", shape=box]; CuNP [label="Copper Nanoparticles\n(Cu)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cu2O [label="Copper(I) Oxide\n(Cu₂O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CuAcac2 -> Heat; Heat -> InertAtm [label="Decomposition"]; Heat -> H2Atm [label="Decomposition"]; Heat -> O2Atm [label="Decomposition"]; InertAtm -> CuNP; H2Atm -> CuNP; O2Atm -> Cu2O; } . Caption: Products of Cu(acac)₂ thermal decomposition.

Core Chemical Reactivity

Ligand Substitution Reactions

The acetylacetonate ligands in Cu(acac)₂ can be substituted by other ligands, particularly stronger donor ligands. This reactivity is fundamental to many of its catalytic applications and the formation of mixed-ligand complexes.

-

Reaction with Amines and Phosphines: Cu(acac)₂ readily reacts with Lewis bases such as amines (e.g., ethylenediamine) and phosphines (e.g., triphenylphosphine) to form adducts or undergo complete ligand exchange.[1][10] In non-aqueous media, Lewis acid-base adducts are typically formed.[10]

-

Reaction with Carboxylates: In the presence of certain carboxylate anions, the acetylacetonate ligand can be substituted to form new copper-carboxylate complexes.[11]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes CuAcac2 [label="Cu(acac)₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; StrongLigand [label="Stronger Ligand (L)\n(e.g., amines, phosphines)"]; MixedComplex [label="Mixed-Ligand Complex\n[Cu(acac)(L)n]"]; SubstitutedComplex [label="Fully Substituted Complex\n[Cu(L)m]"];

// Edges CuAcac2 -> MixedComplex [label="+ L"]; MixedComplex -> SubstitutedComplex [label="+ excess L"]; } . Caption: General pathway for ligand substitution reactions.

Redox Reactions

The copper center in Cu(acac)₂ can undergo both reduction (Cu(II) → Cu(I) or Cu(0)) and oxidation (Cu(II) → Cu(III)). These redox processes are central to its catalytic activity.

-

Reduction: Cu(acac)₂ can be reduced to Cu(I) or Cu(0) species by various reducing agents. For instance, reduction with triphenylphosphine (B44618) under photolytic conditions yields a Cu(I) complex, Cu(acac)(PPh₃)₂.[1] Reducing agents like hydrazine (B178648) are also effective.[1] The reduction of Cu(acac)₂ is a common strategy for the synthesis of copper nanoparticles.[12]

-

Oxidation: While less common, the oxidation of Cu(II) to Cu(III) in acetylacetonate complexes has been computationally studied and is believed to be a transient step in some catalytic cycles.[13]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes CuI [label="Cu(I) species"]; CuII [label="Cu(II)(acac)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CuIII [label="Cu(III) species"];

// Edges CuII -> CuI [label="Reduction\n(+ e⁻)"]; CuI -> CuII [label="Oxidation\n(- e⁻)"]; CuII -> CuIII [label="Oxidation\n(- e⁻)"]; CuIII -> CuII [label="Reduction\n(+ e⁻)"]; } . Caption: Redox states of the copper center in Cu(acac)₂.

Hydrolysis

Copper(II) acetylacetonate is relatively resistant to hydrolysis in neutral aqueous solutions due to the stability of the chelate rings.[1][14] However, under acidic conditions (pH < 7), it undergoes hydrolysis to release Cu²⁺ ions and free acetylacetone.[1]

Reaction: Cu(acac)₂ + 2H⁺ → Cu²⁺ + 2Hacac[1]

Catalytic Activity

Cu(acac)₂ is a versatile and inexpensive catalyst for a wide range of organic transformations.[15] Its catalytic activity often involves the redox cycling of the copper center and the lability of the acetylacetonate ligands.

Click Chemistry: Azide-Alkyne Cycloaddition

Cu(acac)₂ is an effective catalyst for the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles, a cornerstone of "click chemistry".[16][17][18] The reaction is believed to proceed through a Cu(I) intermediate, which is generated in situ from the Cu(II) precursor.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Azide [label="Organic Azide\n(R-N₃)"]; Alkyne [label="Terminal Alkyne\n(R'-C≡CH)"]; CuAcac2 [label="Cu(acac)₂ Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triazole [label="1,2,3-Triazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Azide -> CuAcac2; Alkyne -> CuAcac2; CuAcac2 -> Triazole [label="Cycloaddition"]; } . Caption: Cu(acac)₂-catalyzed azide-alkyne cycloaddition.

Carbene and Nitrene Transfer Reactions

Cu(acac)₂ catalyzes reactions involving the transfer of carbene and nitrene groups, which are typically generated from diazo compounds and their analogues.[19]

-

Cyclopropanation: It catalyzes the reaction of alkenes with diazo compounds to form cyclopropanes.[1]

-

Aziridination: Cu(acac)₂ can catalyze the aziridination of olefins using nitrene donors like PhI=NTs.[20]

-

Insertion Reactions: It facilitates the insertion of carbenes into C-H and N-H bonds.[21]

Other Catalytic Applications

-

Coupling Reactions: It is used in various cross-coupling reactions.[15]

-

Oxidation and Reduction Reactions: Cu(acac)₂ can catalyze oxidation reactions and the reduction of aromatic nitro compounds.[20]

-

Polymerization: It has been used as a component in redox initiating systems for free radical polymerization.[22][23]

Conclusion

Copper(II) acetylacetonate is a coordination complex with a rich and multifaceted chemical reactivity. Its ease of synthesis, well-defined structure, and versatile reactivity make it an indispensable tool in both academic research and industrial applications. A thorough understanding of its fundamental reactions, including ligand substitution, redox processes, and catalytic cycles, is essential for leveraging its full potential in the development of new materials, pharmaceuticals, and efficient synthetic methodologies. This guide has provided a detailed overview of these core aspects, offering a valuable resource for scientists and researchers working with this important compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. jmchemsci.com [jmchemsci.com]

- 3. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Copper(II) acetylacetonate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. nanonasibulin.com [nanonasibulin.com]

- 8. Cupric acetylacetonate: Preparartion and Applications_Chemicalbook [chemicalbook.com]

- 9. tus.elsevierpure.com [tus.elsevierpure.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Synthesis and Characterization of Copper Nanoparticles by Bis-(Acetylacetonato)-Copper (II) Using Nonionic Surfactants and the Effect of Their Structures on Nanoparticles Size and Yield [scirp.org]

- 13. Bis(acetylacetonato)copper(II) – structural and electronic data of the neutral, oxidized and reduced forms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper(II) acetylacetonate | C10H14CuO4 | CID 13669119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. Click Chemistry [organic-chemistry.org]

- 18. bioclone.net [bioclone.net]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Stable copper acetylacetonate-based oxidizing agents in redox (NIR photoactivated) polymerization: an opportunity for the one pot grafting from approach and an example on a 3D printed object - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Copper Acetylacetonate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a versatile and cost-effective catalyst widely employed in organic synthesis. Its stability, solubility in organic solvents, and ability to participate in various catalytic cycles make it a valuable tool for forging new carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for key organic transformations catalyzed by copper acetylacetonate, including Ullmann condensations, Huisgen 1,3-dipolar cycloadditions ('Click Chemistry'), Sonogashira couplings, and the oxidation of alcohols.

Ullmann Condensation: C-O and C-N Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, aryl amines, and other C-O and C-N coupled products. The use of soluble copper catalysts, such as this compound, has significantly improved upon the traditional harsh reaction conditions that required stoichiometric amounts of copper powder at high temperatures.[1][2]

Quantitative Data for Ullmann-Type Reactions

| Entry | Aryl Halide | Nucleophile | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Phenol | Cu(acac)₂ (0.5 mol%), L2 (0.5 mol%) | DMF | 140 | - | - | [3] |

| 2 | 4-Iodotoluene | Aniline | CuI/L19/Cs₂CO₃ | DMF | - | - | Moderate to Good | [4] |

| 3 | Aryl Iodide | NH₃·H₂O | Cu(acac)₂ (10 mol%), L2 or L3 | DMF | 60-90 | - | 23-98 | [2] |

Note: L2 and L3 are specialized ligands described in the reference. Data for direct Cu(acac)₂ catalysis without specialized ligands can be challenging to isolate in literature tables.

Experimental Protocol: General Procedure for Ullmann Diaryl Ether Synthesis

This protocol is a general guideline based on modern modifications of the Ullmann reaction, incorporating acetylacetonate as a ligand.

Materials:

-

Aryl halide (1.0 mmol)

-

Phenol (1.2 mmol)

-

Copper(II) acetylacetonate (0.05 mmol, 5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the aryl halide, phenol, copper(II) acetylacetonate, and cesium carbonate.

-

Add anhydrous DMF to the reaction vessel.

-

Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.

Catalytic Cycle for Ullmann Condensation

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5] Copper(II) acetylacetonate can serve as a precursor to the active Cu(I) catalyst in the presence of a reducing agent.[6] An efficient and environmentally friendly protocol has been established for the Cu(acac)₂-catalyzed Huisgen click reaction in water at 100 °C.[6][7]

Quantitative Data for Huisgen 1,3-Dipolar Cycloaddition

| Entry | Azide (B81097) | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl (B1604629) Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | RT | 5 min | >99 | [8] |

| 2 | Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (50 ppm) | Neat | 50 | 1 | 96 | [8] |

| 3 | Various Azides | Various Alkynes | Cu(acac)₂ | Water | 100 | - | - | [6][7] |

| 4 | Phenyl Azide | Dimethyl Acetylenedicarboxylate | Polymer-supported Cu(I) (1.5 mol%) | CH₂Cl₂ | RT | 12 | 96 | [9] |

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol describes a typical setup for a CuAAC reaction using in situ reduction of a Cu(II) salt.

Materials:

-

Azide (1.0 mmol)

-

Terminal Alkyne (1.0 mmol)

-

Copper(II) acetylacetonate (0.05 mmol, 5 mol%)

-

Sodium Ascorbate (B8700270) (0.1 mmol, 10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, 5 mL)

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve the azide and terminal alkyne in the chosen solvent system.

-

To this solution, add the copper(II) acetylacetonate.

-

Add the sodium ascorbate to the reaction mixture. The reaction is often accompanied by a color change.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure 1,2,3-triazole.

Catalytic Cycle for Huisgen 1,3-Dipolar Cycloaddition

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[10] It is typically catalyzed by a palladium complex, with a copper(I) co-catalyst.[10] Copper(II) acetylacetonate can be used as a precursor for the copper(I) co-catalyst.

Quantitative Data for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aryl Iodides | Phenylacetylene | Pd(OAc)₂/2-aminopyrimidine-4,6-diol | - | - | - | Moderate to Excellent | [11] | |

| 2 | Aryl Iodides | Terminal Alkynes | Cu(OTf)₂ (4 mol%), Phosphate ligand (10 mol%) | - | 130 | 16 | - | [1] | |

| 3 | α-bromoamides | Terminal Alkynes | Copper/BOPA ligand | - | -10 | - | - | [12] |

Note: The Sonogashira reaction is most commonly a dual-catalyst system. The data reflects this, often with a primary palladium catalyst and a copper co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general representation of a Sonogashira coupling reaction.

Materials:

-

Aryl or vinyl halide (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

-

Copper(II) acetylacetonate (0.04 mmol, 4 mol%)

-

Amine base (e.g., triethylamine (B128534) or diisopropylamine, 3.0 mmol)

-

Anhydrous solvent (e.g., THF or DMF, 5 mL)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and copper(II) acetylacetonate.

-

Add the aryl or vinyl halide and the terminal alkyne.

-

Add the anhydrous solvent and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and filter off any solids.

-

Dilute the filtrate with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycles for Sonogashira Coupling

Oxidation of Alcohols

Copper complexes, including copper(II) acetylacetonate, are effective catalysts for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[3] These reactions often utilize molecular oxygen or air as the terminal oxidant, making them environmentally benign.

Quantitative Data for Alcohol Oxidation

| Entry | Substrate | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Benzyl Alcohol | [CuCl₂(H₂O)L] | H₂O₂ | Acetonitrile | 70 | 1 | Benzoic Acid | 96 | [13] |

| 2 | Benzyl Alcohol | [Cu₂(OOC₆H₄Br)(OCH₃)(bipy)₂(ClO₄)₂] | H₂O₂ | Water | 70 | 6 | Benzaldehyde | >99 | [13] |

| 3 | Benzyl Alcohol | Cu(acac)₂ | O₂/TEMPO | DMF | RT | - | Benzaldehyde | - | [3] |

Note: Specific quantitative data for Cu(acac)₂ as the sole catalyst in alcohol oxidation is less commonly tabulated in broad reviews compared to more complex copper-ligand systems.

Experimental Protocol: General Procedure for Aerobic Oxidation of Benzyl Alcohol

This protocol is a general guideline for the aerobic oxidation of an alcohol using a copper catalyst.

Materials:

-

Benzyl alcohol (1.0 mmol)

-

Copper(II) acetylacetonate (0.05 mmol, 5 mol%)

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.1 mmol, 10 mol%)

-

Base (e.g., K₂CO₃) (1.2 mmol)

-

Anhydrous solvent (e.g., Toluene or DMF) (5 mL)

-

Round-bottom flask equipped with a reflux condenser

-

Oxygen balloon or access to an air pump

Procedure:

-

To a round-bottom flask, add the benzyl alcohol, copper(II) acetylacetonate, TEMPO, and base.

-

Add the anhydrous solvent.

-

Attach a reflux condenser and an oxygen-filled balloon, or bubble air through the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove any solids.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford benzaldehyde.

Catalytic Cycle for Aerobic Alcohol Oxidation

References

- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of alcohol oxidation mediated by copper(II) and nitroxyl radicals. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The solvent-free and aerobic oxidation of benzyl alcohol catalyzed by Pd supported on carbon nitride/CeO2 composites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium [mdpi.com]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Chemical Vapor Deposition of Copper Films Using Cu(acac)₂

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Copper(II) acetylacetonate (B107027) (Cu(acac)₂) as a precursor for the Chemical Vapor Deposition (CVD) of high-purity copper and copper oxide thin films. This document is intended for professionals in research and development who require precise control over the deposition of metallic and metal oxide layers for applications ranging from microelectronics to catalysis.

Introduction

Copper(II) acetylacetonate, Cu(C₅H₇O₂)₂, is a solid, air-stable, and relatively low-cost organometallic compound that serves as an effective precursor for the deposition of copper-containing thin films. Its favorable volatility and thermal stability make it a suitable candidate for various CVD techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD), Atomic Layer Deposition (ALD), and innovative plasma-based methods like electron-CVD (e-CVD).[1][2]

The choice of deposition technique and co-reactants allows for the synthesis of either metallic copper (Cu) or copper oxide (Cu₂O, CuO) films, whose properties can be tailored for specific applications. For instance, high-purity copper films are critical for interconnects in microchips due to their low electrical resistivity.[1]

Precursor Characteristics

Cu(acac)₂ is a β-diketonate complex that is generally safe and easy to handle.[1] For CVD purposes, the solid precursor is heated to achieve sufficient vapor pressure for transport into the reaction chamber.

Key Properties of Cu(acac)₂:

| Property | Value | Reference |

| Chemical Formula | Cu(C₅H₇O₂)₂ | N/A |

| Molar Mass | 261.76 g/mol | N/A |

| Appearance | Blue-green solid | N/A |